(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one
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Overview
Description
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one is a synthetic organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as propargyl alcohol and trimethylsilyl chloride.
Formation of Propargyl Trimethylsilyl Ether: Propargyl alcohol is reacted with trimethylsilyl chloride in the presence of a base like triethylamine to form propargyl trimethylsilyl ether.
Cyclization: The propargyl trimethylsilyl ether undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the oxetane ring.
Isomerization: The final step involves the isomerization of the oxetane to obtain the desired (3R,4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce alcohols.
Scientific Research Applications
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one involves its interaction with molecular targets through its strained ring structure. This strain can facilitate ring-opening reactions, making it reactive towards various biological and chemical targets. The compound can interact with enzymes, potentially inhibiting or modifying their activity, and can participate in pathways involving nucleophilic or electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 1-(4-Fluorophenyl)piperazine
Uniqueness
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one is unique due to its specific configuration and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other oxetanes. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
Properties
CAS No. |
652150-98-6 |
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Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
(3R,4R)-3-propan-2-yl-4-(2-trimethylsilylethynyl)oxetan-2-one |
InChI |
InChI=1S/C11H18O2Si/c1-8(2)10-9(13-11(10)12)6-7-14(3,4)5/h8-10H,1-5H3/t9-,10+/m0/s1 |
InChI Key |
RABNKQHIYBHABQ-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](OC1=O)C#C[Si](C)(C)C |
Canonical SMILES |
CC(C)C1C(OC1=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
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